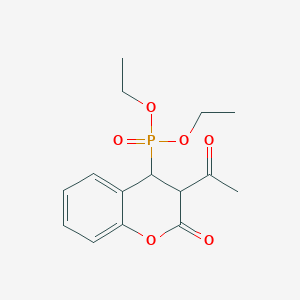
diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate, also known as DEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAP is a phosphonate derivative of coumarin, a naturally occurring compound found in many plants.
Wirkmechanismus
The mechanism of action of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, this compound has been shown to exhibit antioxidant properties. It has also been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an ideal candidate for bioimaging studies. However, this compound also has some limitations. It is relatively unstable and can degrade over time, leading to a loss of fluorescence. Additionally, this compound can exhibit nonspecific binding to biological molecules, which can lead to false-positive results.
Zukünftige Richtungen
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has several potential future directions. One potential direction is the development of new fluorescent probes based on this compound derivatives. These probes could be used to detect various biological molecules with high sensitivity and specificity. Another potential direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, future research could focus on improving the stability and specificity of this compound-based probes and drugs.
Synthesemethoden
The synthesis of diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate involves the reaction between diethyl phosphite and 4-hydroxycoumarin in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-acetyl-2-oxo-3,4-dihydro-2H-chromen-4-yl)phosphonate has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the development of fluorescent probes for bioimaging. This compound has been shown to exhibit strong fluorescence properties, and its derivatives have been used to detect various biological molecules such as amino acids, proteins, and nucleic acids.
Eigenschaften
IUPAC Name |
3-acetyl-4-diethoxyphosphoryl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19O6P/c1-4-19-22(18,20-5-2)14-11-8-6-7-9-12(11)21-15(17)13(14)10(3)16/h6-9,13-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOJPVOIXDKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C(C(=O)OC2=CC=CC=C12)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)

![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)
![2-{2-[(4-bromophenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5496740.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
